Technical Profile: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Technical Profile: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
The following technical guide provides an in-depth profile of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline , a specialized heterocyclic scaffold used in medicinal chemistry.
[1][2][3][4][5]
Compound Identity & Core Data
This compound is a poly-functionalized quinoline derivative serving as a critical intermediate in the synthesis of pharmaceuticals, particularly modulators of Tumor Necrosis Factor-alpha (TNF-
| Property | Data |
| Chemical Name | 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline |
| CAS Registry Number | 1333254-43-5 |
| Alternative Names | 6-Bromo-3-chloro-2-methylquinolin-4(1H)-one;6-Bromo-3-chloro-2-methyl-4-quinolinol |
| Molecular Formula | C |
| Molecular Weight | 272.53 g/mol |
| Exact Mass | 270.9400 |
| SMILES | CC1=NC2=C(C=C(C=C2)Br)C(O)=C1Cl |
| InChI Key | NPDAQPXGOAYKAV-UHFFFAOYSA-N (Analogous structure) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Structural Chemistry & Tautomerism
The reactivity of this molecule is defined by the 4-hydroxyquinoline
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C3-Position (Chloro): The chlorine atom at position 3 is introduced via electrophilic aromatic substitution.[1] It sterically influences the C4-carbonyl/hydroxyl group, altering the binding kinetics in enzyme pockets.
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C6-Position (Bromo): The bromine atom serves as a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the core scaffold into complex pharmacophores.[1]
Tautomeric Equilibrium Diagram
Figure 1: The tautomeric shift favors the keto form (right) due to the stability of the vinylogous amide system.
Synthesis Protocols
The synthesis of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is typically achieved via a two-stage workflow: the construction of the quinoline core followed by regioselective chlorination.[1]
Stage 1: Core Construction (Knorr Quinoline Synthesis)
The precursor, 6-Bromo-4-hydroxy-2-methylquinoline (CAS 103030-28-0) , is synthesized by condensing 4-bromoaniline with ethyl acetoacetate.[1]
-
Reagents: 4-Bromoaniline, Ethyl Acetoacetate, Polyphosphoric Acid (PPA) or Diphenyl Ether.
-
Mechanism: Acid-catalyzed condensation forms an enamine intermediate, which undergoes thermal cyclization.
Stage 2: Regioselective Chlorination
Direct chlorination at the C3 position is achieved using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride.[1] The electron-donating hydroxyl group (or the keto oxygen) activates the C3 position for electrophilic attack.[1]
Detailed Protocol (Self-Validating)
Objective: Synthesis of CAS 1333254-43-5 from CAS 103030-28-0.
-
Preparation:
-
Charge a reaction vessel with 6-Bromo-4-hydroxy-2-methylquinoline (1.0 eq) and Acetonitrile (10 volumes) or Acetic Acid .
-
Ensure the starting material is fully suspended or dissolved (heating to 50°C may be required).
-
-
Chlorination:
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.
-
Validation Point: Monitor the reaction via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Reaction Conditions:
-
Heat the mixture to 80°C for 2–4 hours.
-
Observation: The suspension often clears as the intermediate forms, then precipitates the product.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/DMF if high purity (>98%) is required.
-
Synthesis Workflow Diagram
Figure 2: Stepwise synthetic pathway from raw aniline to the final chlorinated scaffold.
Applications in Drug Discovery
This compound acts as a versatile "Type II" kinase inhibitor scaffold. The 4-hydroxy/keto group functions as a hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of kinase enzymes.
-
TNF-
Modulation: Derivatives of this scaffold have been cited in patents (e.g., WO2017023905) for treating autoimmune disorders by modulating Tumor Necrosis Factor activity.[2] -
Antimicrobial Agents: The 3-chloro-4-quinolone core mimics the structure of fluoroquinolones, providing a baseline for antibacterial screening.[1]
-
Intermediate Utility:
-
POCl
Reaction: Converts the 4-hydroxy group to a 4-chloro group (yielding 6-Bromo-3,4-dichloro-2-methylquinoline ), enabling nucleophilic aromatic substitution ( ) with amines to create complex drug candidates.[1]
-
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
In case of contact with eyes, rinse immediately with polyethylene glycol (PEG 400) or water.
References
-
SynQuest Laboratories. (2024). Product Specification: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline (CAS 1333254-43-5).[1][4][5][6][7] Retrieved from
-
World Intellectual Property Organization. (2017). Heterocyclic compounds useful as modulators of TNF alpha. Patent WO2017023905A1.[2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 103030-28-0 (Precursor). Retrieved from
-
BioBlocks. (2024). Building Block Catalog: Quinolines. Retrieved from
Sources
- 1. 857762-32-4|6-Bromo-3-chloroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. chem960.com [chem960.com]
- 5. CAS 1333254-43-5 | 4H56-D-33 | MDL MFCD20036381 | 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline | SynQuest Laboratories [synquestlabs.com]
- 6. BioBlocks Building Blocks [buildingblocks.bioblocks.com]
- 7. bio-fount.com [bio-fount.com]
